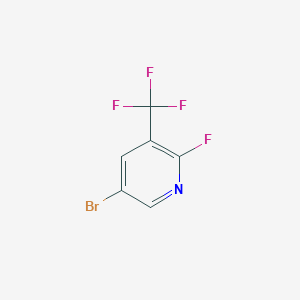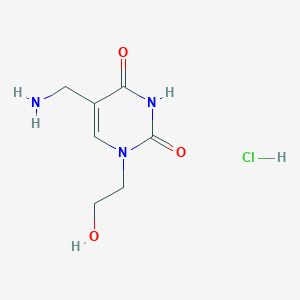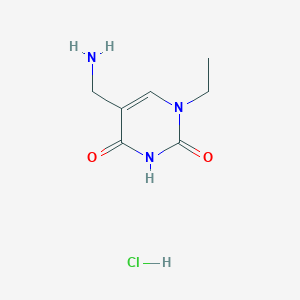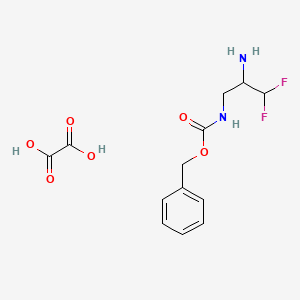
Benzyl (2-amino-3,3-difluoropropyl)carbamate oxalate
Descripción general
Descripción
Benzyl (2-amino-3,3-difluoropropyl)carbamate oxalate, also known as DFP-bz or benzyl-DFP, is a chemical compound with the molecular formula C13H16F2N2O6 . It is a compound of interest in various fields of chemistry and biology .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. The compound has a molecular weight of 334.27 g/mol. For a detailed molecular structure, it is recommended to refer to resources like PubChem .Physical And Chemical Properties Analysis
This compound has a molecular weight of 334.27 g/mol. More detailed physical and chemical properties are not provided in the available resources .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis and Biological Activity Benzyl carbamates have been synthesized and studied for their potential antineoplastic and antifilarial properties. For instance, compounds like methyl and ethyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates demonstrated significant growth inhibition in certain cells, suggesting their role in mitotic spindle poisoning. These compounds also showed substantial in vivo antifilarial activity against various adult worms in experimentally infected subjects (Ram et al., 1992).
Analytical Method Development High-performance liquid chromatography (HPLC) methods have been developed to determine compounds like mebendazole and its degradation product, showcasing the importance of benzyl carbamates in analytical chemistry (Al-Kurdi et al., 1999).
Bioisosteric Replacement and Drug Development Benzyl carbamates have been investigated as part of structure-activity relationship studies for drugs like tuberculosis drug PA-824. Replacing certain linkages with carbamate functionality has been explored to address issues like oxidative metabolism, lipophilicity, and aqueous solubility (Blaser et al., 2012).
Antitubercular Agents Some (3-benzyl-5-hydroxyphenyl)carbamates have shown potent inhibitory activity against M. tuberculosis strains, showcasing their potential as new antitubercular agents. Such compounds have been designed, synthesized, and evaluated for their in vitro and in vivo efficacy (Cheng et al., 2019).
Improved Aminomethylation Electrophiles Benzyl N-[(benzyloxy)methyl]carbamate has been used as an electrophile in the synthesis of (benzyloxy)carbonyl (Cbz)-protected chiral β2-amino acids, improving the impurity profile and easing intermediate purification (Brocklehurst et al., 2010).
Biological Activity and Applications
Anticholinesterase and Anti-Inflammatory Agents Novel fluorinated benzyl carbamates of 4-aminosalicylanilides, designed as agents with expected anticholinesterase and anti-inflammatory activity, were prepared and characterized. Their hydro-lipophilic properties were studied, indicating the significant influence of lipophilicity on biological activity (Jankech et al., 2020).
Butyrylcholinesterase Inhibitors Compounds like isosorbide-2-benzyl carbamate-5-salicylate have been found to be highly potent and selective inhibitors of human BuChE, indicating their potential in therapeutic applications (Carolan et al., 2010).
Molecular Modeling and Synthesis for Ixodicide Activity Ethyl benzyl carbamates, with potential ixodicide (tick-killing) activity, have been synthesized and optimized using molecular modeling methods, indicating the versatility of benzyl carbamates in pest control and biological research (Hugo et al., 2019).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
benzyl N-(2-amino-3,3-difluoropropyl)carbamate;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2N2O2.C2H2O4/c12-10(13)9(14)6-15-11(16)17-7-8-4-2-1-3-5-8;3-1(4)2(5)6/h1-5,9-10H,6-7,14H2,(H,15,16);(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNUPVXLGUVZGFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(C(F)F)N.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F2N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-Amino-hexahydro-cyclopenta[c]pyrrole-2-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B1382676.png)
![4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1382678.png)

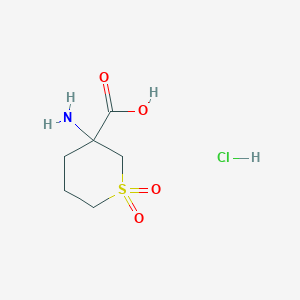
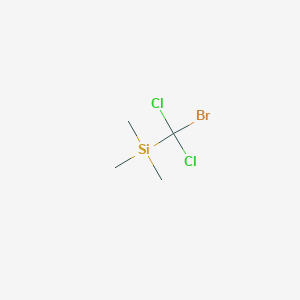
![5-(aminomethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one hydrochloride](/img/structure/B1382685.png)
![2-Amino-6,8-dioxaspiro[3.5]nonan-7-one](/img/structure/B1382686.png)
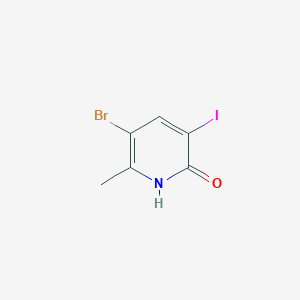
![3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1382691.png)
![3-Bromo-6-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1382692.png)
